3-methyl-6-({4-[(3-methylphenoxy)acetyl]piperazin-1-yl}sulfonyl)-1,3-benzothiazol-2(3H)-one
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Description
3-methyl-6-({4-[(3-methylphenoxy)acetyl]piperazin-1-yl}sulfonyl)-1,3-benzothiazol-2(3H)-one is a useful research compound. Its molecular formula is C21H18ClF2N3O2 and its molecular weight is 417.84. The purity is usually 95%.
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Biological Activity
3-methyl-6-({4-[(3-methylphenoxy)acetyl]piperazin-1-yl}sulfonyl)-1,3-benzothiazol-2(3H)-one is a complex organic compound with potential therapeutic applications. This article explores its biological activity, particularly its cytotoxic and anti-proliferative effects, as well as its mechanisms of action.
- Common Name : this compound
- CAS Number : 1251566-54-7
- Molecular Formula : C21H18ClF2N3O2
- Molecular Weight : 417.8 g/mol
Biological Activity Overview
Recent studies have highlighted the compound's significant biological activities, particularly in cancer research. The compound exhibits notable cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.
Cytotoxicity Studies
A series of experiments were conducted to evaluate the cytotoxic effects of this compound on different cell lines, including:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
EA.hy926 | 0.13 | Inhibits vasculogenesis; disrupts pre-existing vasculature |
A549 | 1.35 | Microtubule modulation; induces G2/M phase arrest |
MDA-MB-231 | 1.35 | Induces centrosome amplification leading to cell death |
MCF-7 | 2.42 | Promotes aberrant cytokinesis and aneuploidy |
The compound was found to be particularly effective against the EA.hy926 endothelial cell line, where it not only inhibited cell proliferation but also affected vascular structures, indicating a dual mechanism involving both cytotoxic and anti-angiogenic properties .
The mode of action of this compound appears to involve:
- Microtubule Disruption : The compound acts as a microtubule-modulating agent, which is crucial for proper mitotic spindle formation during cell division.
- Cell Cycle Arrest : It induces G2/M phase arrest in treated cells, leading to an accumulation of cells that cannot proceed with division.
- Cytokinesis Failure : Treatment results in abnormal cytokinesis, contributing to aneuploidy and subsequent cell death.
Case Studies
In a recent study involving the synthesis and testing of various benzothiazolone analogs, researchers noted that compounds similar to 3-methyl-6-{...} demonstrated promising anti-cancer activities. For instance:
Properties
IUPAC Name |
2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(2,5-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClF2N3O2/c1-11-15(22)4-3-13-20(11)26-17-6-7-27(9-14(17)21(13)29)10-19(28)25-18-8-12(23)2-5-16(18)24/h2-5,8H,6-7,9-10H2,1H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBAVNLDCKUZTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC3=C(C2=O)CN(CC3)CC(=O)NC4=C(C=CC(=C4)F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClF2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.